molecular formula C9H16BrNO2 B117200 Scopine Methobromide CAS No. 1508-46-9

Scopine Methobromide

Cat. No. B117200
CAS RN: 1508-46-9
M. Wt: 250.13 g/mol
InChI Key: IKDFZBCJDLZSNH-UHFFFAOYSA-M
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Description

Scopine Methobromide is an impurity of Tiotropium, which is a muscarinic receptor antagonist and bronchodilator .


Molecular Structure Analysis

The molecular formula of Scopine Methobromide is C9H16BrNO2, and its molecular weight is 250.13 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Scopine Methobromide include a molecular weight of 250.13 g/mol and a molecular formula of C9H16BrNO2 . More specific properties such as solubility, stability, and structure can be found in specialized chemical databases .

Scientific Research Applications

1. Application in Neuropsychopharmacology

Scopolamine hydrobromide, closely related to scopine methobromide, has been extensively used in neuropsychopharmacology. It serves as a standard drug for inducing symptoms that mimic cognitive deficits observed in aging humans and animals. Chronic administration of scopolamine hydrobromide impacts spatial working memory and influences the expression of hippocampal receptors related to learning, suggesting an interaction between cholinergic and glutamatergic receptors in the hippocampus (Doğuç et al., 2012).

2. Role in Investigating Attention Mechanisms

Studies have utilized scopolamine, a compound similar to scopine methobromide, to investigate the effects on visual attention in rats. These studies provide insights into the role of the central cholinergic system in attention, which could have implications for understanding attention-related disorders in humans (Jones & Higgins, 1995).

3. Use in Modeling Cognitive Impairment

Scopolamine hydrobromide has been employed as a model to study cholinergic cognitive impairment in rodents. This research aids in understanding the wide spectrum of behavioral effects of cholinergic antagonists and contributes to the development of pharmacological models for memory deficits, which is relevant to conditions like Alzheimer's disease (Klinkenberg & Blokland, 2011).

4. Contribution to Neuroprotective Research

Research involving scopine derivatives like scopolamine has explored neuroprotective strategies. For instance, the study of Ashwagandha leaf extract's role in countering scopolamine-induced changes in the brain provides valuable insights into potential therapeutic agents for neurodegenerative disorders (Konar et al., 2011).

properties

IUPAC Name

9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFZBCJDLZSNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20637998
Record name 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopine Methobromide

CAS RN

1508-46-9
Record name BEA 2180 BR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC120513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scopine Methobromide
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Citations

For This Compound
3
Citations
J Meinwald, OL Chapman - Journal of the American Chemical …, 1957 - ACS Publications
… Moffett and Garrett that scopine methobromide rearranges to scopoline methobromide on heating to the melting point.5 Scopine Methobromide.—A solution … Scopine methobromide was …
Number of citations: 10 pubs.acs.org
LL Ingraham - Journal of the American Chemical Society, 1957 - ACS Publications
… Moffett and Garrett that scopine methobromide rearranges to scopoline methobromide on heating to the melting point.5 Scopine Methobromide.—A solution … Scopine methobromide was …
Number of citations: 46 pubs.acs.org
J Meinwald, OL Chapman - Journal of the American Chemical …, 1959 - ACS Publications
… Experimental Oxidation and Degradation of Scopine Methobromide.— A solution of chromic … This solution (3 ml.) was added dropwise to a stirred solution of scopine methobromide (1 g.…
Number of citations: 7 pubs.acs.org

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